molecular formula C7H8ClNO B2874519 5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole CAS No. 127450-87-7

5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole

Cat. No.: B2874519
CAS No.: 127450-87-7
M. Wt: 157.6
InChI Key: OWPNVMHFYHRWOK-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with chloromethyl oxirane in the presence of a base to form the desired oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to scale up the production efficiently. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions:

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of more saturated heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with solvents like acetonitrile or ethanol.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperature conditions.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of specific signaling cascades, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloromethyl-2-methoxy-benzaldehyde
  • 5-Chloromethyl-2-hydroxyl-benzaldehyde
  • 2-Chloro-5-(chloromethyl)pyridine

Uniqueness

5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole stands out due to its cyclopropyl group, which imparts unique steric and electronic properties

Biological Activity

5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of the chloromethyl group (–CH2Cl) and the cyclopropyl group (C3H5) contributes to its unique chemical properties and biological activities.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially modulating their activity.
  • Receptor Binding : It may bind to various receptors in the body, influencing physiological responses.
  • Induction of Apoptosis : Preliminary studies suggest that this compound could induce programmed cell death in cancer cells through apoptotic pathways.

Cytotoxicity Studies

Recent research has highlighted the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)4.7
DLD-1 (Colorectal Carcinoma)210.2
HEPG2 (Liver Cancer)Not specified
PC-3 (Prostate Cancer)Not specified

These results indicate that this compound exhibits significant cytotoxicity against certain cancer types, particularly colorectal carcinoma.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : In a study examining various derivatives of oxazoles, this compound demonstrated promising anticancer properties. It was particularly effective against colorectal carcinoma cells with an IC50 value indicating significant potency compared to standard chemotherapeutics .
  • Mechanistic Insights : Research indicates that the compound may act as an inducer of apoptosis in cancer cells. Flow cytometry assays revealed that treatment with this compound led to increased levels of p53 protein and activation of caspase-3, both markers of apoptotic cell death .
  • Potential as a Therapeutic Agent : The unique structure of this compound positions it as a candidate for further development in drug discovery. Its ability to selectively target cancer cells while sparing normal cells suggests it could be an effective therapeutic agent with fewer side effects compared to traditional chemotherapy .

Properties

IUPAC Name

5-(chloromethyl)-3-cyclopropyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-4-6-3-7(9-10-6)5-1-2-5/h3,5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPNVMHFYHRWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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